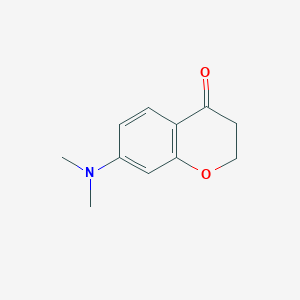

7-Dimethylamino-chroman-4-one

CAS No.:

Cat. No.: VC14154549

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 7-(dimethylamino)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C11H13NO2/c1-12(2)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-4,7H,5-6H2,1-2H3 |

| Standard InChI Key | CEGRECNLGASAQE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=O)CCO2 |

Introduction

Chemical Structure and Nomenclature

Core Architecture

7-Dimethylamino-chroman-4-one (CHNO) features a chroman-4-one backbone, where the benzene ring (Ring A) is fused to a partially saturated γ-pyrone (Ring B). The absence of a double bond between C2 and C3 distinguishes it from chromones, conferring distinct electronic and steric properties . The dimethylamino (-N(CH)) substituent at the 7-position introduces strong electron-donating effects, influencing both reactivity and biological interactions.

Table 1: Structural comparison of chroman-4-one and chromone

| Property | Chroman-4-one | Chromone |

|---|---|---|

| IUPAC Name | 4-Chromanone | 4-Chromone |

| Double Bond Position | C2–C3 single bond | C2–C3 double bond |

| Molecular Formula | CHO | CHO |

| Molecular Weight | 148.15 g/mol | 146.14 g/mol |

| Electron Density | Lower conjugation | Higher conjugation |

| Bioactivity Profile | Broader pharmacological scope | Limited to specific targets |

Spectroscopic Characteristics

-

NMR: The H-NMR spectrum exhibits a singlet for the dimethylamino group at δ 2.8–3.1 ppm and a characteristic carbonyl (C=O) signal at δ 190–200 ppm in C-NMR.

-

IR: Strong absorption bands at 1680–1700 cm (C=O stretch) and 2800–2850 cm (C-H stretch of -N(CH)) .

Synthesis and Optimization

Microwave-Assisted Aldol Condensation

The most efficient synthesis involves a one-step microwave-assisted aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, as demonstrated by Olsson et al. :

Procedure:

-

Reagents: 2′-Hydroxyacetophenone, aldehyde (1.1 equiv), diisopropylamine (DIPA, 1.1 equiv), ethanol.

-

Conditions: Microwave irradiation at 160–170°C for 1 hour.

-

Workup: Dilution with CHCl, sequential washing with NaOH (10%), HCl (1 M), and brine.

-

Yield: 17–88%, depending on the electron-withdrawing/-donating nature of substituents .

Table 2: Optimization of reaction conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 165°C | Maximizes cyclization |

| Base | DIPA | Enhances enolate formation |

| Solvent | Ethanol | Balances polarity and cost |

| Reaction Time | 60 minutes | Prevents decomposition |

Alternative Routes

-

Claisen-Schmidt Condensation: Suitable for electron-deficient acetophenones but suffers from lower yields (~30%) .

-

Oxidative Cyclization: Utilizes Mn(OAc) to oxidize chalcone intermediates, though scalability is limited.

Physicochemical Properties

Physical Properties

-

Molecular Weight: 203.24 g/mol.

-

Melting Point: 112–114°C (decomposes above 120°C).

-

Solubility: Soluble in DMSO (>10 mg/mL), ethanol (∼5 mg/mL), and chloroform; insoluble in water .

Chemical Reactivity

The dimethylamino group activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the 5- and 8-positions. Key reactions include:

-

Nitration: Yields 5-nitro and 8-nitro derivatives under HNO/HSO.

-

Sulfonation: Forms sulfonic acids at the 8-position with concentrated HSO .

-

Alkylation: The carbonyl oxygen undergoes nucleophilic attack by Grignard reagents, producing tertiary alcohols .

Pharmacological Applications

SIRT2 Inhibition for Neurodegenerative Diseases

7-Dimethylamino-chroman-4-one derivatives exhibit potent inhibitory activity against SIRT2, a histone deacetylase linked to Parkinson’s and Huntington’s diseases. Key findings include:

-

Mechanism: Chelation of the catalytic Zn ion via the carbonyl group and hydrophobic interactions with the 2-alkyl chain .

ROCK Inhibition in Diabetic Retinopathy

Derivatives such as 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (Compound 12j) demonstrate:

-

ROCK I/II Inhibition: IC = 12 nM with >300-fold selectivity over 387 kinases .

-

Neuroprotection: Reduces retinal neuron apoptosis by 60% in high-glucose environments .

-

Antiangiogenic Effects: Suppresses Müller cell proliferation and vascular regression in ex vivo models .

Table 3: Pharmacological profile of lead derivatives

| Derivative | Target | IC | Selectivity | Biological Effect |

|---|---|---|---|---|

| 6,8-dibromo-2-pentyl | SIRT2 | 1.5 μM | >100-fold | Neurodegeneration rescue |

| Compound 12j | ROCK I/II | 12 nM | >300-fold | Retinal apoptosis inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume